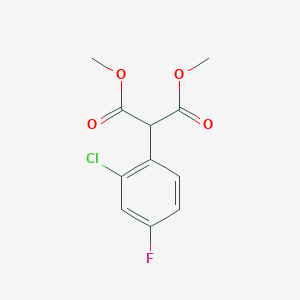
Dimethyl 2-chloro-4-fluorophenylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-chloro-4-fluorophenylmalonate, also known as CF3-DMM, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of malonates, which are widely used in organic synthesis as building blocks for the preparation of complex molecules. CF3-DMM has been found to possess unique properties that make it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of Dimethyl 2-chloro-4-fluorophenylmalonate is not fully understood, but it is believed to act as a nucleophilic reagent in organic reactions. It can undergo nucleophilic substitution reactions with various electrophiles, such as carbonyl compounds and halogens. Dimethyl 2-chloro-4-fluorophenylmalonate has also been shown to act as a radical scavenger, protecting cells from oxidative stress.
Biochemical and Physiological Effects
Dimethyl 2-chloro-4-fluorophenylmalonate has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Dimethyl 2-chloro-4-fluorophenylmalonate has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-chloro-4-fluorophenylmalonate has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also stable under a wide range of reaction conditions. However, Dimethyl 2-chloro-4-fluorophenylmalonate has some limitations, including its high cost and potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 2-chloro-4-fluorophenylmalonate in scientific research. One area of interest is the development of new synthetic methodologies using Dimethyl 2-chloro-4-fluorophenylmalonate as a reagent. Another direction is the investigation of the antioxidant and anticancer properties of Dimethyl 2-chloro-4-fluorophenylmalonate in vivo. Additionally, Dimethyl 2-chloro-4-fluorophenylmalonate could be used as a tool for studying the mechanism of action of various biological systems. Overall, Dimethyl 2-chloro-4-fluorophenylmalonate has significant potential for advancing scientific research in various fields.
Synthesemethoden
The synthesis of Dimethyl 2-chloro-4-fluorophenylmalonate involves the reaction of 2-chloro-4-fluorobenzaldehyde with diethyl malonate in the presence of a base, followed by esterification with methanol. The final product is obtained after purification through column chromatography. This method has been optimized to yield high purity and yield of Dimethyl 2-chloro-4-fluorophenylmalonate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-chloro-4-fluorophenylmalonate has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Dimethyl 2-chloro-4-fluorophenylmalonate has been used as a building block in the synthesis of potent antiviral and anticancer agents. It has also been employed in the preparation of fluorescent dyes and polymers.
Eigenschaften
IUPAC Name |
dimethyl 2-(2-chloro-4-fluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO4/c1-16-10(14)9(11(15)17-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCYGOZMKFGESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)
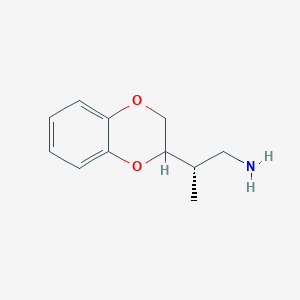
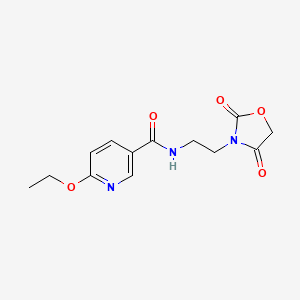
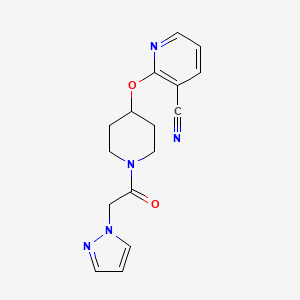
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631628.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)

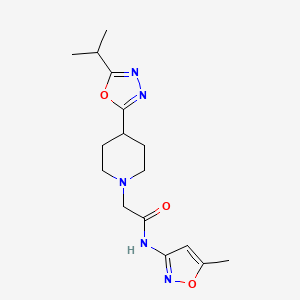


![3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2631640.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
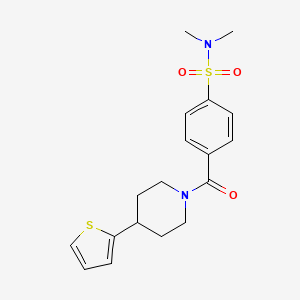
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)